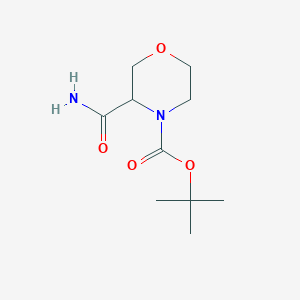
5,6,7,8-Tetrahydronaphthalene-1-carboxamide
Vue d'ensemble
Description
5,6,7,8-Tetrahydronaphthalene-1-carboxamide is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a carboxamide group is attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the carboxamide group. One common method is the catalytic hydrogenation of 1-naphthoic acid to produce 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, which is then converted to the carboxamide through reaction with ammonia or an amine in the presence of a dehydrating agent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts under high pressure and temperature conditions. The subsequent amidation step can be carried out in continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Products include 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid or ketones.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The partially hydrogenated naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
- 5,6,7,8-Tetrahydro-2-naphthoic acid
Comparison: 5,6,7,8-Tetrahydronaphthalene-1-carboxamide is unique due to the presence of the carboxamide group, which imparts different chemical and biological properties compared to its carboxylic acid counterparts. The carboxamide group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWXJRHEMNQLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611300 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13052-97-6 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide derivatives contribute to their anticoagulant activity?
A1: The research paper by [] explores the structure-activity relationship (SAR) of N-substituted phenyl 5,6,7,8-tetrahydronaphthalene-1-carboxamides and their anticoagulant effects. The study specifically highlights that incorporating an amidine group at the phenyl ring and utilizing the this compound scaffold resulted in enhanced anticoagulant activity compared to aminoalkyl substitutions and simple naphthamides. [] This suggests that both the amidine moiety and the saturated ring system contribute significantly to the observed anticoagulation properties.
Q2: How was the anticoagulant activity of these compounds assessed in the study?
A2: The anticoagulant activity of the synthesized N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides and N-(amidinophenyl)-5,6,7,8-tetrahydronaphthalene-1-carboxamides was evaluated in vitro using human plasma. [] The researchers employed two standard coagulation assays: activated partial thromboplastin time (aPTT) and prothrombin time (PT). These tests measure the time it takes for blood plasma to clot under specific conditions and are widely used to assess the effectiveness of anticoagulant compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


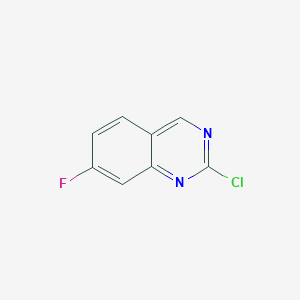


![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

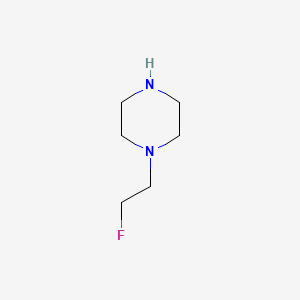
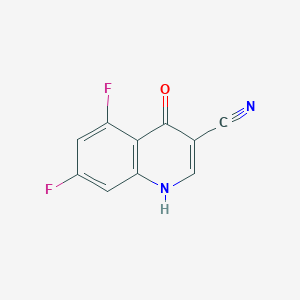
![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)
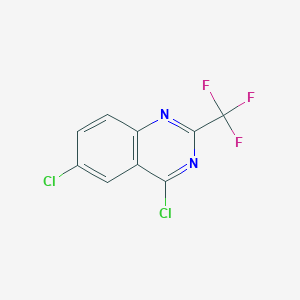


![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)
